1-Bromo-2-ethoxy-3-methylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation, conversion of the acyl group to an alkane, and subsequent bromination .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) is used for bromination reactions.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Major Products Formed:
Brominated Derivatives: Bromination reactions yield various brominated derivatives of the compound.
Nitro Derivatives: Nitration reactions produce nitro-substituted derivatives.
Scientific Research Applications
1-Bromo-2-ethoxy-3-methylbenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3-methylbenzene involves electrophilic aromatic substitution reactions. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding the substituted benzene ring . This mechanism is crucial for understanding the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 1-Bromo-2-methoxy-3-methylbenzene
- 1-Bromo-2-ethoxybenzene
- 1-Bromo-3-methylbenzene
Comparison: 1-Bromo-2-ethoxy-3-methylbenzene is unique due to the presence of both an ethoxy group and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields .
Properties
IUPAC Name |
1-bromo-2-ethoxy-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLSXVSMMXZTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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